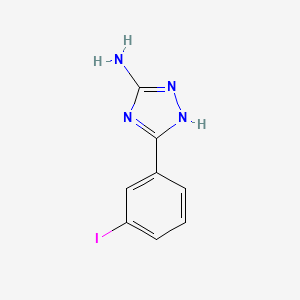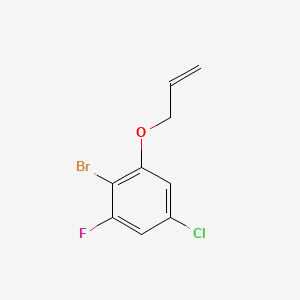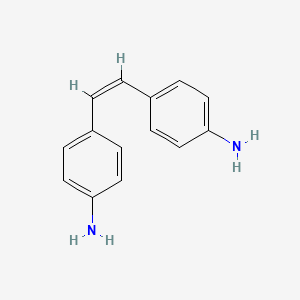
(Z)-4,4'-(Ethene-1,2-diyl)dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,4’-(Ethene-1,2-diyl)dianiline is an organic compound characterized by the presence of two aniline groups connected by an ethene-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline typically involves the reaction of aniline derivatives with ethene-1,2-diyl-containing compounds under specific conditions. One common method involves the use of solvothermal conditions, where the reactants are heated in a solvent at high pressure to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction environments can enhance the production process, making it more viable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4,4’-(Ethene-1,2-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4,4’-(Ethene-1,2-diyl)dianiline is used as a precursor for the synthesis of various metal complexes. These complexes have applications in catalysis and materials science .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways .
Medicine
In medicine, (Z)-4,4’-(Ethene-1,2-diyl)dianiline and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, it may act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4,4’-(Ethene-1,2-diyl)dianiline: A geometric isomer with different spatial arrangement of the aniline groups.
4,4’-(Ethane-1,2-diyl)dianiline: A similar compound with an ethane-1,2-diyl linker instead of ethene-1,2-diyl.
Uniqueness
(Z)-4,4’-(Ethene-1,2-diyl)dianiline is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the spatial arrangement of functional groups is critical .
Propriétés
Numéro CAS |
34321-29-4 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-[(Z)-2-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2/b2-1- |
Clé InChI |
KOGDFDWINXIWHI-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)

![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
![tert-Butyl 2-[2,6-Dibromo-4-[(5-iodo-2-oxoindolin-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13672553.png)
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
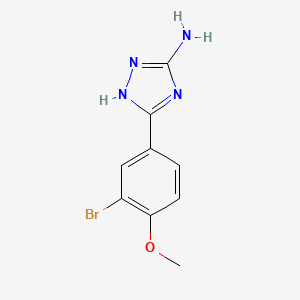
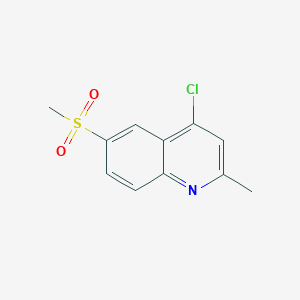
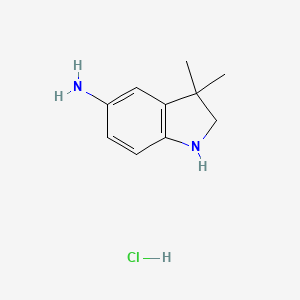
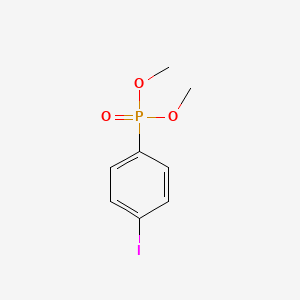
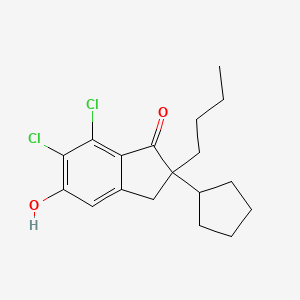
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
